N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide is an organic compound that features a difluorocyclohexyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide typically involves the following steps:
Formation of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be synthesized by the fluorination of cyclohexane using reagents such as hydrogen fluoride or trifluoromethanesulfonic acid fluoride.
Attachment to the Butanamide Backbone: The difluorocyclohexyl group is then attached to the butanamide backbone through a series of condensation reactions involving intermediates like 4-oxo-4-phenylbutanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include difluorocyclohexyl-substituted alcohols, amines, and carboxylic acids, which can be further utilized in various synthetic applications .
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including spirocyclic and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclohexyl group can modulate the activity of these targets by altering their conformation and binding affinity. This modulation can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
- N-(4,4-difluorocyclohexyl)nicotinamide
- N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide
Uniqueness
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide is unique due to its specific combination of a difluorocyclohexyl group and a butanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2/c17-16(18)10-8-13(9-11-16)19-15(21)7-6-14(20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJYFPOWSIBEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC(=O)C2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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